molecular formula C22H24N2O6 B11491102 methyl 6-(2,4-dimethoxyphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate

methyl 6-(2,4-dimethoxyphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate

Cat. No.: B11491102
M. Wt: 412.4 g/mol
InChI Key: CDCCJRKBWKZQKR-UHFFFAOYSA-N
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Description

METHYL 6-(2,4-DIMETHOXYPHENYL)-4,7-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H,10H-PYRAZINO[1,2-A]QUINOLINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

The synthesis of METHYL 6-(2,4-DIMETHOXYPHENYL)-4,7-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H,10H-PYRAZINO[1,2-A]QUINOLINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the Povarov cycloaddition reaction followed by oxidative dehydrogenation aromatization processes. The reaction conditions often involve the use of catalysts such as BF3·OEt2 and green oxidative systems like I2-DMSO under microwave irradiation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinoline core.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

METHYL 6-(2,4-DIMETHOXYPHENYL)-4,7-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H,10H-PYRAZINO[1,2-A]QUINOLINE-5-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives such as:

Compared to these compounds, METHYL 6-(2,4-DIMETHOXYPHENYL)-4,7-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H,10H-PYRAZINO[1,2-A]QUINOLINE-5-CARBOXYLATE is unique due to its specific structural features and the resulting biological activities

Properties

Molecular Formula

C22H24N2O6

Molecular Weight

412.4 g/mol

IUPAC Name

methyl 6-(2,4-dimethoxyphenyl)-4,7-dioxo-2,3,6,8,9,10-hexahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate

InChI

InChI=1S/C22H24N2O6/c1-28-12-7-8-13(16(11-12)29-2)17-18-14(5-4-6-15(18)25)24-10-9-23-21(26)20(24)19(17)22(27)30-3/h7-8,11,17H,4-6,9-10H2,1-3H3,(H,23,26)

InChI Key

CDCCJRKBWKZQKR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2C3=C(CCCC3=O)N4CCNC(=O)C4=C2C(=O)OC)OC

Origin of Product

United States

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